1-(3-Chloro-6-n-propoxyphenyl)ethanol
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Overview
Description
1-(3-Chloro-6-n-propoxyphenyl)ethanol is a chemical compound characterized by a phenyl ring substituted with a chloro group at the 3-position and a propoxy group at the 6-position, along with an ethanolic hydroxyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-6-n-propoxyphenyl)ethanol can be synthesized through several methods, including:
Grignard Reaction: Reacting 3-chloro-6-n-propoxybenzene with ethyl magnesium bromide followed by hydrolysis.
Friedel-Crafts Alkylation: Alkylation of 3-chloro-6-n-propoxybenzene with ethylene oxide in the presence of a Lewis acid catalyst like aluminum chloride.
Reductive Amination: Reacting 3-chloro-6-n-propoxybenzaldehyde with ammonia and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-(3-Chloro-6-n-propoxyphenyl)ethanol undergoes various types of chemical reactions:
Oxidation: Oxidation of the ethanolic hydroxyl group can yield 1-(3-chloro-6-n-propoxyphenyl)ethanal.
Reduction: Reduction of the chloro group can lead to the formation of 1-(3-hydroxy-6-n-propoxyphenyl)ethanol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed:
1-(3-chloro-6-n-propoxyphenyl)ethanal
1-(3-hydroxy-6-n-propoxyphenyl)ethanol
Substituted propoxy derivatives
Scientific Research Applications
1-(3-Chloro-6-n-propoxyphenyl)ethanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(3-Chloro-6-n-propoxyphenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
1-(3-chloro-6-methoxyphenyl)ethanol
1-(3-chloro-6-ethoxyphenyl)ethanol
1-(3-chloro-6-butoxyphenyl)ethanol
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Properties
IUPAC Name |
1-(5-chloro-2-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7-8,13H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLWZCQLPKZCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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